![molecular formula C19H12F2N2OS B14087782 2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene and pyrimidine derivatives.
Introduction of the Fluorobenzyl and Fluorophenyl Groups: This step often involves nucleophilic substitution reactions where fluorobenzyl and fluorophenyl groups are introduced to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Wirkmechanismus
The mechanism of action of 2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2′-Fluorobenzyloxy)phenylboronic acid: This compound also contains a fluorobenzyl group and has similar chemical properties.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: This compound shares the thienopyrimidine core and has been studied for its biological activities.
Uniqueness
2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H12F2N2OS |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12F2N2OS/c20-13-5-1-11(2-6-13)9-16-22-18(24)17-15(10-25-19(17)23-16)12-3-7-14(21)8-4-12/h1-8,10H,9H2,(H,22,23,24) |
InChI-Schlüssel |
RSOODJIGEVJLMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


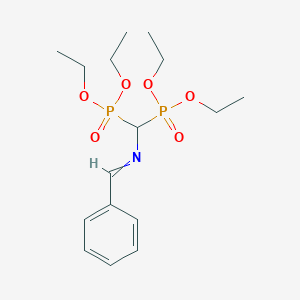
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
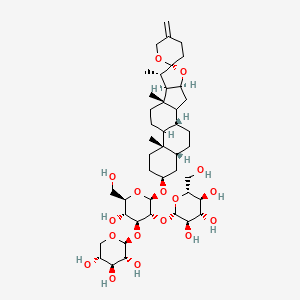
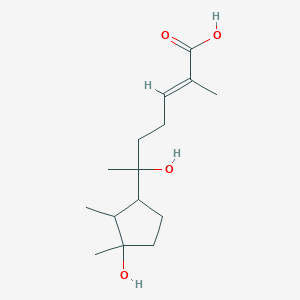
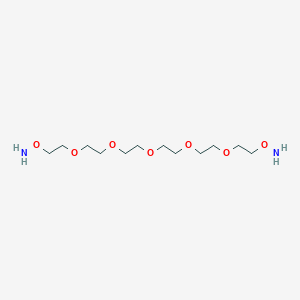
![5-(hydroxymethyl)-1-[(Z)-5-hydroxy-3-methylpent-3-enyl]-5,8a-dimethyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,4a,6,7,8-hexahydronaphthalene-2-carbaldehyde](/img/structure/B14087732.png)
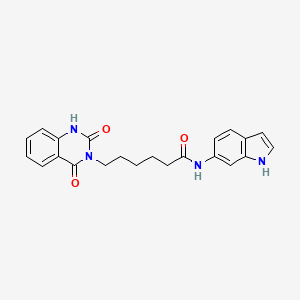
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
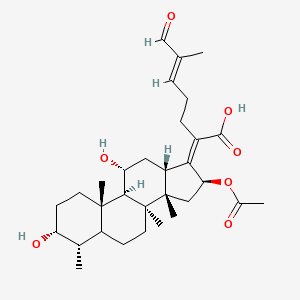
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
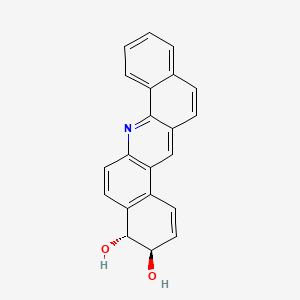
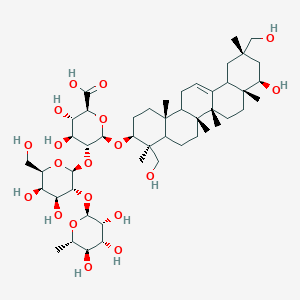
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
